molecular formula C14H17N3O3S B6524282 3-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide CAS No. 1136351-72-8

3-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide

Cat. No. B6524282
CAS RN: 1136351-72-8
M. Wt: 307.37 g/mol
InChI Key: SPHFDVWINFWTBK-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide, also known as BSPP, is an organic compound used in a variety of scientific and industrial applications. BSPP is a white crystalline solid that is insoluble in water and has a melting point of 132-134°C. It is a versatile compound with a wide range of applications in the fields of organic synthesis, drug development, and materials science.

Scientific Research Applications

3-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide has a wide range of applications in scientific research. It is used in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry. 3-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide is also used in the synthesis of peptides and proteins, as well as in the synthesis of drugs and other bioactive compounds. Additionally, it is used in the synthesis of nanomaterials, such as carbon nanotubes, and in the synthesis of polymers and other materials.

Mechanism of Action

3-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide acts as an electron donor in organic synthesis, allowing the formation of new bonds between two molecules. It acts as a Lewis acid, forming a coordination complex with a Lewis base. This coordination complex can then act as a catalyst in a variety of chemical reactions, such as condensation reactions, oxidation reactions, and hydrolysis reactions.
Biochemical and Physiological Effects
3-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, it has been shown to have antioxidant and neuroprotective effects. It has also been shown to have an inhibitory effect on the growth of cancer cells.

Advantages and Limitations for Lab Experiments

3-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide has several advantages for use in laboratory experiments. It is relatively inexpensive and can be stored for long periods of time. Additionally, it is non-toxic and does not produce hazardous by-products. However, it is not very soluble in water, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for research involving 3-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide. These include further research into its biochemical and physiological effects, its potential applications in drug development, and its potential use in nanomaterials synthesis. Additionally, further research into its potential use as a catalyst in chemical reactions, as well as its potential use in materials science, could lead to new and innovative applications.

Synthesis Methods

3-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide can be synthesized through a multi-step process involving the reaction of benzenesulfonyl chloride with 1,3-dimethyl-1H-pyrazol-5-ylpropanamide. The first step of the reaction involves the formation of a sulfonamide by treating benzenesulfonyl chloride with 1,3-dimethyl-1H-pyrazol-5-ylpropanamide in the presence of a base, such as sodium hydroxide. The second step involves the formation of 3-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide through the reaction of the sulfonamide with a strong nucleophile, such as sodium azide. The reaction is highly exothermic and yields a high yield of 3-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide.

properties

IUPAC Name

3-(benzenesulfonyl)-N-(2,5-dimethylpyrazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-11-10-13(17(2)16-11)15-14(18)8-9-21(19,20)12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHFDVWINFWTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide

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